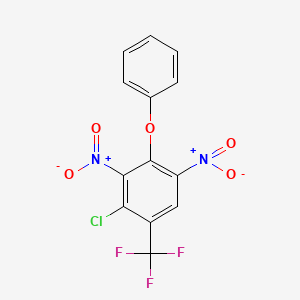
2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene is an aromatic compound with a complex structure It is characterized by the presence of multiple functional groups, including chloro, nitro, phenoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene typically involves multiple stepsThe reaction conditions often require the use of strong acids, such as sulfuric acid and nitric acid, to facilitate the nitration process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactions, followed by purification steps to isolate the desired product. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups, such as nitro and trifluoromethyl, makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The nitro groups can be reduced to amino groups under appropriate conditions, while the phenoxy group can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases, often under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Major Products
Nucleophilic Substitution: Products may include substituted phenols and ethers.
Reduction: The major products are typically aromatic amines.
Scientific Research Applications
2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene involves its interaction with various molecular targets. The electron-withdrawing groups enhance its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can interact with enzymes and receptors, potentially affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene
- 3,5-Dinitro-4-chlorobenzotrifluoride
- 4-Chloro-3,5-dinitrobenzotrifluoride
Uniqueness
2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene is unique due to the presence of the phenoxy group, which distinguishes it from other similar compounds. This group can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Properties
CAS No. |
67278-03-9 |
|---|---|
Molecular Formula |
C13H6ClF3N2O5 |
Molecular Weight |
362.64 g/mol |
IUPAC Name |
4-chloro-1,3-dinitro-2-phenoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6ClF3N2O5/c14-10-8(13(15,16)17)6-9(18(20)21)12(11(10)19(22)23)24-7-4-2-1-3-5-7/h1-6H |
InChI Key |
QKOSTJKHODTJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
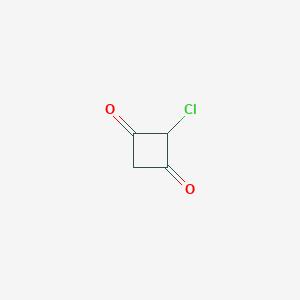

![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)
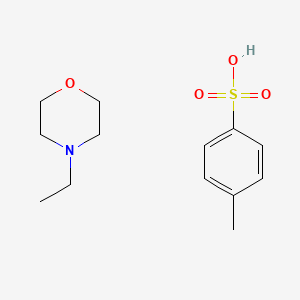

![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
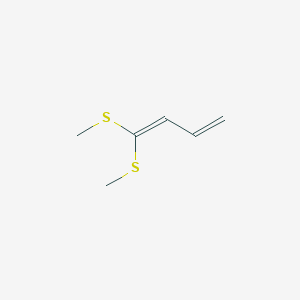
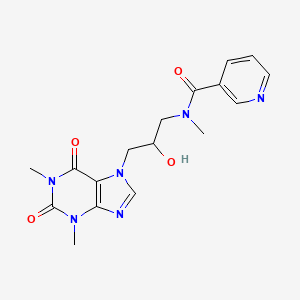
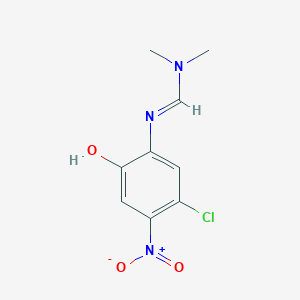
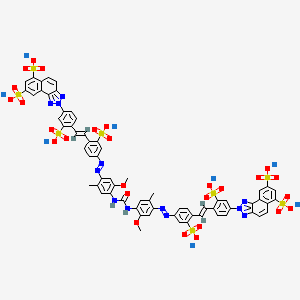
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)


